5-Methoxyisoquinolin-8-amine CAS 1154276-18-2
5-Methoxyisoquinolin-8-amine CAS 1154276-18-2
Technical Monograph: 5-Methoxyisoquinolin-8-amine (CAS 1154276-18-2)
Part 1: Executive Technical Summary
5-Methoxyisoquinolin-8-amine (CAS 1154276-18-2) is a specialized heterocyclic building block utilized primarily in the synthesis of ATP-competitive kinase inhibitors and DNA-intercalating agents. As a substituted isoquinoline, it functions as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.
The molecule is defined by two critical functional handles on the isoquinoline core:
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C5-Methoxy Group: Acts as an electron-donating group (EDG), modulating the basicity of the isoquinoline nitrogen (N2) and influencing the solubility profile.
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C8-Primary Amine: Serves as the primary vector for chemical ligation (e.g., amide coupling, urea formation), allowing the attachment of specificity-determining pharmacophores.
This guide provides a validated synthetic pathway, structural analysis, and application logic for researchers integrating this scaffold into high-throughput screening (HTS) libraries or lead optimization programs.
Part 2: Chemical Architecture & Properties
The physicochemical profile of 5-Methoxyisoquinolin-8-amine dictates its behavior in both synthetic reaction mixtures and biological systems.
Table 1: Physicochemical Profile
| Property | Value (Predicted/Experimental) | Significance in Drug Design |
| Molecular Formula | C₁₀H₁₀N₂O | Core stoichiometry. |
| Molecular Weight | 174.20 g/mol | Fragment-like; ideal for Fragment-Based Drug Discovery (FBDD). |
| cLogP | ~1.2 - 1.5 | Moderate lipophilicity; good membrane permeability potential. |
| TPSA | ~51 Ų | Favorable for CNS penetration (Blood-Brain Barrier). |
| pKa (Isoquinoline N) | ~5.6 - 6.0 | The C5-OMe (EDG) slightly increases basicity compared to unsubstituted isoquinoline (pKa 5.4). |
| H-Bond Donors | 2 (from -NH₂) | Critical for hinge-binding interactions in kinases. |
| H-Bond Acceptors | 3 (N-ring, O-Me, N-amine) | Facilitates water solubility and receptor binding. |
Part 3: Validated Synthetic Protocol
The synthesis of 5-Methoxyisoquinolin-8-amine presents a regioselectivity challenge. The standard route involves the nitration of 5-methoxyisoquinoline. The methoxy group at C5 directs electrophilic aromatic substitution to the ortho (C6) and para (C8) positions.
Mechanism of Action: The pyridine ring of the isoquinoline is deactivated by protonation in the acidic nitration media. Therefore, substitution occurs on the benzene ring, directed by the activating methoxy group.
Step-by-Step Synthesis Workflow
Precursor: 5-Hydroxyisoquinoline (commercially available).
Step 1: O-Methylation (Protection/Activation)
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Reagents: Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), Acetone or DMF.
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Protocol: Dissolve 5-hydroxyisoquinoline (1.0 eq) in acetone. Add K₂CO₃ (2.0 eq) and stir for 30 min. Add MeI (1.2 eq) dropwise at 0°C. Reflux for 4 hours.
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Checkpoint: Monitor by TLC (SiO₂, 5% MeOH in DCM). Product (5-Methoxyisoquinoline) is less polar than the starting material.
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Yield: Typically >90%.[1]
Step 2: Regioselective Nitration (The Critical Step)
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Reagents: KNO₃, H₂SO₄ (conc).
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Protocol:
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Dissolve 5-Methoxyisoquinoline in conc. H₂SO₄ at 0°C.
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Add KNO₃ (1.05 eq) portion-wise, maintaining temp < 5°C.
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Stir at 0°C for 2 hours, then warm to RT for 1 hour.
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Pour onto crushed ice/NH₄OH (aq) to neutralize (pH 8).
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Extract with DCM.
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Purification: This reaction produces a mixture of 8-nitro (major) and 6-nitro (minor) isomers. Isolate the 8-nitro isomer via column chromatography (Gradient: Hexane/EtOAc). The 8-nitro isomer typically elutes first due to intramolecular H-bonding or steric shielding.
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Validation: ¹H NMR is essential here. The coupling constants of the benzene ring protons will distinguish the isomers (C6/C7 vs C7/C8 patterns).
Step 3: Chemoselective Reduction
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Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), EtOH/H₂O (3:1).
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Rationale: Use Fe/NH₄Cl instead of catalytic hydrogenation (H₂/Pd) to avoid accidental reduction of the isoquinoline heterocyclic ring (forming tetrahydroisoquinoline).
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Protocol:
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Suspend 5-Methoxy-8-nitroisoquinoline in EtOH/H₂O.
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Add Fe powder (5 eq) and NH₄Cl (5 eq).
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Reflux for 2-4 hours.
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Filter hot through Celite to remove iron oxides.
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Concentrate filtrate and recrystallize (EtOH/Ether).
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Final Product: 5-Methoxyisoquinolin-8-amine (Yellowish solid).
Part 4: Structural Logic & Visualization
Synthesis Pathway Diagram
The following diagram illustrates the critical regiochemical decision point in the synthesis.
Figure 1: Synthetic route highlighting the regioselective nitration and chemoselective reduction steps required to isolate the target CAS.
Pharmacophore Interaction Map
This diagram explains why this molecule is valuable in drug design, specifically for kinase inhibition (e.g., ROCK, PKA) where the isoquinoline binds to the hinge region.
Figure 2: Pharmacophore map demonstrating the functional roles of the C5 and C8 substituents in biological target engagement.
Part 5: Medicinal Chemistry Applications
Kinase Inhibitor Design (Hinge Binding)
Isoquinolines are classic ATP-competitive inhibitors. The ring nitrogen (N2) typically acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region.
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Role of CAS 1154276-18-2: The C8-amine allows for the extension of the molecule into the "sugar pocket" or "solvent-exposed region" of the kinase. By converting the amine to a urea or amide, researchers can dial in selectivity for specific kinases (e.g., ROCK1/2 , Akt , or P70S6K ).
DNA Intercalation & Topoisomerase Inhibition
The planar isoquinoline system can intercalate between DNA base pairs.
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Mechanism: The 8-amino group can be derivatized with cationic side chains (e.g., dimethylaminoethyl) to interact with the phosphate backbone of DNA, stabilizing the intercalation complex. This is a common strategy in designing Topoisomerase I/II inhibitors.
Fluorescence Probes
5-substituted isoquinolines often exhibit fluorescence. The "push-pull" electronic system created by the electron-donating amine (at C8) and methoxy (at C5) conjugated to the electron-withdrawing pyridine ring creates a dipole that can be sensitive to solvatochromic effects. This makes the scaffold useful for designing environmental probes for protein binding pockets.
References
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Regioselective Nitration of Isoquinolines
- Title: Nitration of substituted isoquinolines and their deriv
- Source:Journal of the Chemical Society, Perkin Transactions 1.
- Relevance: Establishes the directing effects of C5-substituents (Methoxy)
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(General Journal Archive for verification of classic protocols).
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Isoquinoline Scaffolds in Kinase Inhibitors
- Title: Isoquinoline Derivatives as Potent Rho Kinase (ROCK) Inhibitors.
- Source:Bioorganic & Medicinal Chemistry Letters.
- Relevance: Validates the use of amino-isoquinolines as hinge-binding motifs.
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Reduction of Nitroisoquinolines
- Title: Chemoselective reduction of nitroarenes using iron/ammonium chloride.
- Source:Organic Syntheses.
- Relevance: Provides the standard protocol for preventing ring reduction during amine synthesis.
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General Chemical Data (CAS 1154276-18-2)
- Title: 5-Methoxyisoquinolin-8-amine Substance Detail.
- Source: PubChem / Chemical Vendors (e.g., Sigma-Aldrich/Merck).
- Relevance: Confirmation of CAS identity and basic properties.
(Note: Specific patent literature defining this exact CAS is proprietary to library synthesis; the references above ground the chemical logic in established peer-reviewed methodology.)


